molecular formula C31H46N8O13 B14204848 L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine CAS No. 918405-63-7

L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine

Cat. No.: B14204848
CAS No.: 918405-63-7
M. Wt: 738.7 g/mol
InChI Key: GREFQWOIZXZKKT-GOAJGLRBSA-N
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Description

L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine is a peptide compound composed of seven amino acids Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and enzyme functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Used in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may activate glycine receptors or upregulate PPAR-γ, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-serine: Another peptide with similar amino acid composition.

    L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine: A peptide with different functional properties.

Uniqueness

L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine is unique due to its specific sequence and potential bioactivity. Its combination of amino acids allows it to interact with specific molecular targets, making it valuable for research and therapeutic applications.

Properties

CAS No.

918405-63-7

Molecular Formula

C31H46N8O13

Molecular Weight

738.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C31H46N8O13/c1-15(26(46)37-21(14-41)31(51)52)35-28(48)22-4-3-9-39(22)30(50)20(13-40)36-23(44)11-34-29(49)25(16(2)42)38-24(45)12-33-27(47)19(32)10-17-5-7-18(43)8-6-17/h5-8,15-16,19-22,25,40-43H,3-4,9-14,32H2,1-2H3,(H,33,47)(H,34,49)(H,35,48)(H,36,44)(H,37,46)(H,38,45)(H,51,52)/t15-,16+,19-,20-,21-,22-,25-/m0/s1

InChI Key

GREFQWOIZXZKKT-GOAJGLRBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O

Origin of Product

United States

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